2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine typically involves the reaction of partially hydrogenated 2-pyridinethiols with 1,3-dibromopropane . This reaction leads to the formation of substituted pyrido[2,1-B][1,3]thiazines. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) at reflux temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or aryl groups into the compound.
Scientific Research Applications
2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various biological activities.
Pyridopyrimidine: Contains a fused pyridine and pyrimidine ring and is known for its therapeutic potential.
Imidazo[2,1-B][1,3]thiazine: Contains a fused imidazole and thiazine ring and is studied for its bioactive properties.
Uniqueness: 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine is unique due to its specific ring structure that includes both nitrogen and sulfur atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
586958-01-2 |
---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2,6-dihydropyrido[2,1-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C7H8N2S/c1-2-4-9-5-8-6-10-7(9)3-1/h1-3,5H,4,6H2 |
InChI Key |
ZOTXNTRVOUMTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2N1C=NCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.